molecular formula C16H17N3O3 B4793010 ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B4793010
M. Wt: 299.32 g/mol
InChI Key: MVNCMOKOGBSUTI-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of anthranilamide with aldehydes or ketones, followed by cyclization to form the desired heterocyclic structure . The reaction is often promoted by catalysts such as [P4-VP]-BF3, which is an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different isoquinoline derivatives .

Scientific Research Applications

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and pyrimidine derivatives. Examples include:

Uniqueness

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-15(21)13-9-17-16(18-14(13)20)19-8-7-11-5-3-4-6-12(11)10-19/h3-6,9H,2,7-8,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCMOKOGBSUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 6
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ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

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